

# BI 1265162 Clinical Trials: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BI 1265162 |           |
| Cat. No.:            | B12386402  | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the common adverse events observed during the clinical trials of **BI 1265162**, an inhaled epithelial sodium channel (ENaC) inhibitor. The development of **BI 1265162** has been discontinued due to a lack of clinical benefit, not primarily due to safety concerns.[1][2]

#### Frequently Asked Questions (FAQs)

Q1: What was the overall safety profile of **BI 1265162** in clinical trials?

A1: In Phase I and Phase II clinical trials, **BI 1265162** was generally well-tolerated.[3][4][5][6][7] Adverse events reported were predominantly of mild to moderate intensity and resolved by the conclusion of the trials.[3][4][5][6] The occurrence of adverse events was balanced across both the **BI 1265162** and placebo treatment groups.[3][4][5]

Q2: What were the most common adverse events reported in the clinical trials?

A2: The most frequently reported treatment-emergent adverse events (TEAEs) were generally mild. One of the investigator-defined drug-related adverse events was a mild cough reported shortly after drug administration.[4]

Q3: Were there any serious adverse events (SAEs) reported?



A3: Yes, one serious adverse event of neuropathia vestibularis was reported, which led to hospitalization. However, this event was not considered to be related to the study drug.[3][4][5] Another subject discontinued the trial due to asymptomatic hyperkalemia (elevated potassium levels), which was also not deemed to be drug-related.[3][4][5][6]

Q4: Did **BI 1265162** show any dose-limiting toxicities?

A4: Single doses up to 1200 µg and multiple doses of 600 µg were well tolerated in healthy volunteers.[3][4][5][6] The clinical development was terminated because the drug did not demonstrate a potential for clinical benefit, not because of safety issues.[1]

## **Troubleshooting Guide for Experimental Research**

While clinical development has ceased, this guide may assist researchers working with similar ENaC inhibitors.

| Observed Issue                                                | Potential Cause                                                                                                        | Recommended Action                                                                                                                   |
|---------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected changes in electrolyte levels (e.g., hyperkalemia) | Although not definitively linked to BI 1265162 in trials, ENaC inhibitors can systemically affect electrolyte balance. | Monitor serum electrolytes closely, especially potassium. Ensure the experimental model allows for the assessment of renal function. |
| Cough or airway irritation post-<br>administration            | This could be a direct effect of the inhaled substance on the airways.                                                 | Consider the formulation and delivery method. In preclinical models, assess airway inflammation markers.                             |
| Lack of efficacy in in-vitro/in-<br>vivo models               | As seen in the clinical trials, the translation from preclinical to clinical efficacy can be challenging.              | Re-evaluate the preclinical model's translatability. Investigate potential off-target effects or compensatory mechanisms.            |

#### **Data on Adverse Events**



The following tables summarize the treatment-emergent adverse events (TEAEs) from the Phase I single-rising-dose (SRD) and multiple-rising-dose (MRD) trials in healthy volunteers.

Table 1: Treatment-Emergent Adverse Events in the Single-Rising-Dose (SRD) Trial (NCT03349723)[4]

| Adverse Event                                    | BI 1265162 (N=42)        | Placebo (N=14) |
|--------------------------------------------------|--------------------------|----------------|
| Subjects with ≥1 TEAE, n (%)                     | 6 (14.3)                 | 2 (14.3)       |
| Investigator-defined drug-<br>related AEs, n (%) | 2 (4.8)                  | 0 (0)          |
| Cough                                            | 1 (16.7) in 100 μg group | 0              |

Table 2: Treatment-Emergent Adverse Events in the Multiple-Rising-Dose (MRD) Trial (NCT03576144)[4]

| Adverse Event                                    | BI 1265162 (N=40)   | Placebo (N=10) |
|--------------------------------------------------|---------------------|----------------|
| Subjects with ≥1 TEAE, n (%)                     | 14 (35)             | 1 (10)         |
| Investigator-defined drug-<br>related AEs, n (%) | 11 (27.5)           | 0 (0)          |
| Discontinuation due to AE (Hyperkalemia)         | 1 (in 300 μg group) | 0              |

## **Experimental Protocols**

The safety and tolerability of **BI 1265162** were evaluated in three main Phase I clinical trials with healthy male subjects.[3][4][5][6][7]

 Single-Rising-Dose (SRD) Trial (NCT03349723): This was a single-center, partially randomized, single-blind, placebo-controlled trial. It investigated the safety and tolerability of single inhaled doses of BI 1265162 ranging from 3 μg to 1200 μg.[6]



- Multiple-Rising-Dose (MRD) Trial (NCT03576144): This was a single-center, randomized, double-blind, placebo-controlled trial. It assessed the safety and tolerability of multiple inhaled doses of BI 1265162 (10 μg, 30 μg, 100 μg, 300 μg, 600 μg) administered once daily on days 1 and 8, and twice daily from days 2 to 7.[6]
- Absolute Bioavailability Trial (NCT03907280): This trial also contributed to the overall safety and pharmacokinetic data.[3][4][5]

#### **Signaling Pathway and Mechanism of Action**

**BI 1265162** is an inhibitor of the epithelial sodium channel (ENaC). In cystic fibrosis (CF), the dysfunction of the cystic fibrosis transmembrane conductance regulator (CFTR) protein leads to hyperactivation of ENaC. This results in increased sodium and water absorption from the airway surface, leading to dehydrated mucus and impaired mucociliary clearance.[1][4] By inhibiting ENaC, **BI 1265162** was intended to restore airway surface liquid hydration.[4][5]



Click to download full resolution via product page

Caption: Mechanism of action of **BI 1265162** as an ENaC inhibitor in the airway epithelium.





Click to download full resolution via product page

Caption: Logical workflow of **BI 1265162** clinical trial progression and outcome.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. publications.ersnet.org [publications.ersnet.org]



- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. First clinical trials of the inhaled epithelial sodium channel inhibitor BI 1265162 in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First clinical trials of the inhaled epithelial sodium channel inhibitor BI 1265162 in healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- To cite this document: BenchChem. [BI 1265162 Clinical Trials: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386402#common-adverse-events-in-bi-1265162-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com